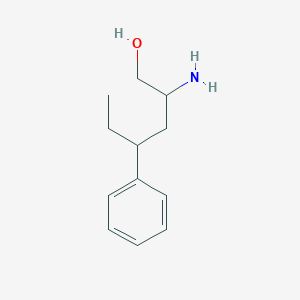

2-Amino-4-phenylhexan-1-ol

Description

2-Amino-4-phenylhexan-1-ol is a branched-chain amino alcohol featuring a hydroxyl group at position 1, an amino group at position 2, and a phenyl substituent at position 4 of a hexane backbone.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

2-amino-4-phenylhexan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-2-10(8-12(13)9-14)11-6-4-3-5-7-11/h3-7,10,12,14H,2,8-9,13H2,1H3 |

InChI Key |

ZHGFRDDCVBSPEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(CO)N)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenylhexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the ketone to the desired alcohol. The process is carried out under high pressure and temperature to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenylhexan-1-ol undergoes various chemical reactions, including:

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.

Substitution: Acid chlorides, sulfonyl chlorides, and other electrophilic reagents.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Amines, alcohols.

Substitution: Amides, sulfonamides.

Scientific Research Applications

2-Amino-4-phenylhexan-1-ol has a wide range of

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Hydrophobicity: The phenyl group in this compound and 4-phenylphenol enhances hydrophobicity compared to 2-ethylhexan-1-ol, which has a shorter ethyl chain. This may reduce water solubility but improve lipid membrane interactions.

- Acidity/Basicity: The amino group in this compound introduces basicity (pKa ~9–10), contrasting with 4-phenylphenol’s acidic phenol group (pKa ~10–11) and 2-ethylhexan-1-ol’s neutral alcohol (-OH pKa ~15–16) .

Research Findings and Implications

Gaps in Data

Direct toxicological or thermodynamic data (e.g., melting point, LD50) for this compound are absent in the provided sources. Its safety protocols should be extrapolated cautiously from analogs, prioritizing amine-specific handling (e.g., ventilation, pH-neutralizing agents).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.